molecular formula C9H7N3OS2 B13374218 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one

5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B13374218
M. Wt: 237.3 g/mol
InChI Key: JPSDNCPEVVDHEL-VZUCSPMQSA-N
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Description

5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one is a heterocyclic compound that contains both sulfur and nitrogen atoms within its structure. This compound is part of the thiazolidinone family, which is known for its diverse biological activities and potential therapeutic applications.

Preparation Methods

The synthesis of 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one typically involves the condensation of 2-aminopyridine with a thioamide under specific reaction conditions. One common method includes the use of a solvent such as ethanol or methanol, with the reaction being catalyzed by an acid such as hydrochloric acid. The reaction mixture is usually heated under reflux for several hours to ensure complete formation of the desired product .

Chemical Reactions Analysis

5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one can undergo various chemical reactions, including:

Scientific Research Applications

Mechanism of Action

The mechanism of action of 5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one involves its interaction with various molecular targets within the cell. It can inhibit enzymes involved in critical cellular processes, such as DNA replication or protein synthesis. The compound can also induce apoptosis in cancer cells by activating specific signaling pathways .

Comparison with Similar Compounds

5-[(2-Pyridinylamino)methylene]-2-thioxo-1,3-thiazolidin-4-one can be compared with other thiazolidinone derivatives, such as:

    5-(2-Bromo-5-methoxybenzylidene)-thiazolidine-2,4-dione: Known for its anticancer activity.

    5-(4-Bromophenyl)-thiazolidine-2,4-dione: Exhibits antimicrobial properties.

    5-(2-Thienylmethylene)-thiazolidine-2,4-dione: Used in the development of antifungal agents.

These compounds share similar structural features but differ in their specific biological activities and applications, highlighting the unique properties of this compound.

Properties

Molecular Formula

C9H7N3OS2

Molecular Weight

237.3 g/mol

IUPAC Name

4-hydroxy-5-[(E)-pyridin-2-yliminomethyl]-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C9H7N3OS2/c13-8-6(15-9(14)12-8)5-11-7-3-1-2-4-10-7/h1-5,13H,(H,12,14)/b11-5+

InChI Key

JPSDNCPEVVDHEL-VZUCSPMQSA-N

Isomeric SMILES

C1=CC=NC(=C1)/N=C/C2=C(NC(=S)S2)O

Canonical SMILES

C1=CC=NC(=C1)N=CC2=C(NC(=S)S2)O

Origin of Product

United States

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